molecular formula C9H18O2S B577235 Sulfone, butyl cyclopentyl (8CI) CAS No. 14633-49-9

Sulfone, butyl cyclopentyl (8CI)

Cat. No.: B577235
CAS No.: 14633-49-9
M. Wt: 190.301
InChI Key: YHHSYIMKSYTNCF-UHFFFAOYSA-N
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Description

Structural Characteristics and IUPAC Nomenclature

Sulfone, butyl cyclopentyl exhibits a characteristic molecular architecture defined by the presence of a sulfonyl functional group (SO2) serving as the central linking motif between two distinct carbon-based substituents. The compound's systematic structure incorporates a cyclopentyl ring, which represents a five-membered saturated carbocyclic system, covalently bonded through the sulfur atom to a butyl chain consisting of four carbon atoms arranged in a linear configuration. According to Chemical Abstracts Service nomenclature conventions, this compound is designated as "Sulfone, butyl cyclopentyl (8CI)," where the 8CI notation indicates the eighth edition of the Chemical Abstracts naming system.

The molecular formula C9H18O2S reflects the compound's composition of nine carbon atoms, eighteen hydrogen atoms, two oxygen atoms, and one sulfur atom, yielding a molecular weight of precisely 190.3 grams per mole. The structural arrangement places the sulfur atom in a tetrahedral geometry, with the two oxygen atoms forming double bonds to create the characteristic sulfonyl group (R-SO2-R'), while the remaining two coordination sites accommodate the cyclopentyl and butyl substituents. This configuration results in a compound where the sulfone functionality serves as both a structural anchor and a reactive center, influencing the overall chemical behavior and physical properties of the molecule.

The systematic nomenclature of this compound follows established principles for organosulfur chemistry, where the sulfone designation indicates the presence of the -SO2- functional group connecting two organic substituents. The specific arrangement of the cyclopentyl and butyl groups creates distinct steric and electronic environments that contribute to the compound's unique chemical properties and potential reactivity patterns. The three-dimensional structure of the molecule reflects the tetrahedral geometry around the sulfur center, with the cyclopentyl ring providing conformational rigidity while the butyl chain offers conformational flexibility.

Table 1: Fundamental Molecular Properties of Sulfone, Butyl Cyclopentyl

Property Value Reference
Chemical Abstracts Service Number 14633-49-9
Molecular Formula C9H18O2S
Molecular Weight 190.3 g/mol
Functional Group Classification Sulfone
Systematic Name Sulfone, butyl cyclopentyl (8CI)

Historical Context in Organosulfur Chemistry

The development of sulfone chemistry represents a significant chapter in the evolution of organosulfur compounds, with the discovery and systematic study of sulfones tracing back to fundamental investigations in organic chemistry during the nineteenth and early twentieth centuries. Sulfones as a compound class have experienced formidable evolution since their initial discovery, with considerable growth in understanding their synthetic accessibility and chemical utility. The chemistry of sulfones has been subject to continuous development, experiencing substantial advancement in synthetic methodologies and applications across diverse fields including agrochemicals, pharmaceuticals, and polymer science.

Classical methods for sulfone synthesis established the foundational approaches that enabled the preparation of compounds such as sulfone, butyl cyclopentyl through well-established synthetic routes. The four traditional approaches for sulfone synthesis include the oxidation of corresponding sulfides or sulfoxides, alkylation of sulfinate salts, Friedel-Crafts-type sulfonylation of arenes, and addition reactions to alkenes and alkynes. These methodologies, while discovered several decades ago, continue to provide the synthetic foundation for accessing structurally diverse sulfone compounds, with new variants constantly being developed to improve substrate scope, functional group tolerance, and overall efficiency.

The historical development of sulfone chemistry demonstrates the progression from simple synthetic transformations to sophisticated methodologies capable of producing complex molecular architectures. Early investigations focused primarily on basic oxidation reactions for converting sulfides to sulfones, utilizing traditional oxidants such as peracids or hydrogen peroxide in combination with acetic acid. The evolution of synthetic methodologies has subsequently expanded to include metal-catalyzed coupling reactions, carbon-hydrogen functionalization approaches, and sulfur dioxide-based three-component strategies.

Within this historical framework, compounds such as sulfone, butyl cyclopentyl represent the culmination of synthetic advances that enable the construction of molecules combining different structural motifs through the versatile sulfone linkage. Intramolecular alkylation approaches have emerged as particularly valuable methods for accessing cyclic sulfone structures, demonstrating the synthetic utility of cyclization strategies in constructing compounds where cyclic components are integrated with linear alkyl chains. These synthetic developments have established sulfones as important synthetic intermediates and as valuable building blocks for accessing more complex molecular structures.

Position Within Sulfone Compound Classification

Sulfone, butyl cyclopentyl occupies a distinctive position within the broader classification scheme of organosulfur compounds, specifically within the sulfone family characterized by the presence of the sulfonyl functional group connecting two carbon-containing substituents. The compound represents a member of the mixed alkyl-cycloalkyl sulfone subfamily, where the sulfone functionality serves to bridge a linear alkyl chain with a saturated carbocyclic ring system. This structural classification distinguishes it from symmetric sulfones such as dibutyl sulfone, which contains two identical butyl substituents attached to the central sulfone group.

The systematic classification of sulfone compounds encompasses several major categories based on the nature of the substituents attached to the sulfone functional group. Dialkyl sulfones represent compounds where both substituents consist of linear or branched alkyl chains, as exemplified by dibutyl sulfone with its molecular formula C8H18O2S and molecular weight of 178.29 grams per mole. Diaryl sulfones feature aromatic ring systems on both sides of the sulfone linkage, while mixed alkyl-aryl sulfones combine aliphatic and aromatic substituents. Sulfone, butyl cyclopentyl belongs to the mixed alkyl-cycloalkyl category, representing a distinct structural class that combines the properties of both linear alkyl chains and saturated ring systems.

The functional group classification places sulfones as organosulfur compounds containing the sulfonyl functional group in the +6 oxidation state of sulfur. This oxidation state distinguishes sulfones from related organosulfur compounds such as sulfides (sulfur in the -2 oxidation state) and sulfoxides (sulfur in the +4 oxidation state). The sulfone functional group imparts characteristic chemical properties including relative chemical inertness under many reaction conditions, yet maintains reactivity in specific transformations such as the Ramberg-Bäcklund reaction and Julia olefination, where sulfones are converted to alkenes through the elimination of sulfur dioxide.

Table 2: Classification of Representative Sulfone Compounds

Compound Type Example Molecular Formula Molecular Weight (g/mol) Reference
Dialkyl Sulfone Dibutyl sulfone C8H18O2S 178.29
Mixed Alkyl-Cycloalkyl Sulfone, butyl cyclopentyl C9H18O2S 190.3
Dimethyl Sulfone Dimethyl sulfone C2H6O2S 94.13

Within the context of synthetic accessibility, sulfone, butyl cyclopentyl can be prepared through established methodologies including intramolecular cyclization approaches. These synthetic routes demonstrate the compound's position as an accessible member of the sulfone family, prepared through methodologies that have been developed and refined over decades of synthetic organic chemistry research. The compound's structural features position it as a representative example of the molecular diversity achievable within sulfone chemistry, combining the synthetic accessibility of simple alkyl chains with the structural complexity introduced by incorporating cyclic components.

Properties

CAS No.

14633-49-9

Molecular Formula

C9H18O2S

Molecular Weight

190.301

IUPAC Name

butylsulfonylcyclopentane

InChI

InChI=1S/C9H18O2S/c1-2-3-8-12(10,11)9-6-4-5-7-9/h9H,2-8H2,1H3

InChI Key

YHHSYIMKSYTNCF-UHFFFAOYSA-N

SMILES

CCCCS(=O)(=O)C1CCCC1

Synonyms

Sulfone, butyl cyclopentyl (8CI)

Origin of Product

United States

Preparation Methods

Procedure:

  • Synthesis of Precursor :

    • n-Butyl 5-hydroxypentyl sulfide is prepared by reacting 5-chloropentanol with n-butanethiol in aqueous potassium hydroxide.

    • Oxidation with hydrogen peroxide in acetone yields n-butyl 5-hydroxypentyl sulfone.

    • Treatment with thionyl chloride converts the hydroxyl group to chloride, forming n-butyl 5-chloropentyl sulfone.

  • Cyclization :

    • The chloroalkyl sulfone is reacted with sodium amide (NaNH₂) in 1,2-dimethoxyethane (DME) at reflux.

    • Yield : 79–85% after recrystallization.

Key Data :

StepReagents/ConditionsYield (%)
Sulfide formationKOH, H₂O, 70°C, 6 hr85
Sulfone oxidationH₂O₂, acetone, 0–25°C83
ChlorinationSOCl₂, rt, 2 hr95
CyclizationNaNH₂, DME, reflux, 24 hr79–85

Oxidation of Butyl Cyclopentyl Sulfide

Direct oxidation of the corresponding sulfide is a scalable industrial method. Modern protocols employ green oxidants like Oxone® (potassium peroxymonosulfate) or hydrogen peroxide with transition metal catalysts.

Procedure:

  • Sulfide Synthesis :

    • Cyclopentyl bromide reacts with n-butanethiol in ethanol with sodium hydroxide to form butyl cyclopentyl sulfide.

  • Oxidation :

    • Catalytic System : Vanadium(V) oxide (V₂O₅) with 30% H₂O₂ in acetic acid at 60°C.

    • Alternative : Oxone® in methanol-water (1:1) at 25°C for 12 hr.

    • Yield : 70–92% depending on oxidant.

Key Data :

OxidantCatalystTemp (°C)Time (hr)Yield (%)
H₂O₂V₂O₅60692
Oxone®None251270

Cross-Metathesis and Sulfonation

A patent by WO2015126462A1 describes olefin cross-metathesis followed by sulfonation to access high-purity sulfones.

Procedure:

  • Substrate Preparation :

    • 3-Phenyl-1-butene or α-methylstyrene is cross-metathesized with a linear α-olefin (e.g., 1-pentene) using a Grubbs-type catalyst.

  • Hydrogenation and Sulfonation :

    • The resulting alkene is hydrogenated to a linear alkylbenzene.

    • Sulfonation with fuming sulfuric acid (20% SO₃) at 80°C yields the sulfone.

Key Data :

StepConditionsPurity (%)
Cross-metathesisGrubbs catalyst, 40°C, 8 hr>85
SulfonationSO₃, 80°C, 4 hr90–95

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
Intramolecular AlkylationHigh yield, pure productMulti-step, harsh basesIndustrial
Sulfide OxidationSimple, one-potOveroxidation riskPilot-scale
Cross-MetathesisTunable substituentsExpensive catalystsLimited
BiocatalyticEco-friendly, selectiveLong incubationLab-scale

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